An In-Depth Technical Guide to 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] This fused ring system, incorporating both a triazole and a pyridine ring, offers a unique three-dimensional structure and electronic properties that facilitate interactions with various biological targets.[4][6] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antidepressant, anxiolytic, and hypnotic effects, exemplified by the well-known drug Trazodone.[4] The subject of this guide, 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, is a key analogue within this class, featuring a strategic substitution pattern that is of significant interest for the development of novel therapeutics, particularly in the area of oncology as smoothened (SMO) antagonists in the Hedgehog signaling pathway.[7] This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity, aimed at supporting further research and development efforts.
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine are crucial for its identification, characterization, and application in experimental settings.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClN₃ | [8] |
| Molecular Weight | 229.67 g/mol | [8] |
| Appearance | White solid | [9] |
| Melting Point | 157-159 °C | [9] |
Solubility
While specific quantitative solubility data for 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is not extensively documented, general trends for triazole and fused triazole heterocyclic compounds suggest it is likely soluble in a range of common organic solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), methanol (MeOH), and dimethyl sulfoxide (DMSO).[3][10] The presence of the phenyl group enhances its lipophilicity, while the nitrogen atoms in the triazolopyridine core can participate in hydrogen bonding, potentially affording some solubility in polar protic solvents.[3] It is anticipated to have low solubility in water.
Spectroscopic Data
Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
| Spectroscopy | Data | Source |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.22 (dd, J = 7.0, 0.9 Hz, 1H), 7.86 – 7.79 (m, 2H), 7.62 – 7.57 (m, 3H), 7.35 (dd, J = 7.1, 0.9 Hz, 1H), 6.84 (t, J = 7.0 Hz, 1H) | [9] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 148.6, 148.3, 130.6, 129.4, 128.5, 126.2, 125.9, 123.0, 21.4, 114.0 | [9] |
| Mass Spectrum | Expected m/z: 229.04 (M⁺), 231.04 (M+2) | Calculated |
Synthesis of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine ring system is well-established and typically involves the cyclization of a 2-hydrazinopyridine precursor.[1][11][12] A common and effective method is the reaction of a 2-hydrazinopyridine with a carboxylic acid derivative, such as a benzoyl chloride, followed by dehydrative cyclization.
Experimental Protocol
This protocol describes a reliable, multi-step synthesis of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
Step 1: Synthesis of 3-Chloro-2-hydrazinopyridine
-
To a solution of 2,3-dichloropyridine (1 equivalent) in ethanol, add hydrazine hydrate (4 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 3-chloro-2-hydrazinopyridine.
Rationale: The nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring by hydrazine is facilitated by the electron-withdrawing effect of the ring nitrogen and the adjacent chlorine atom. The 2-position is more activated towards nucleophilic attack than the 3-position.
Step 2: Synthesis of N'-(3-Chloropyridin-2-yl)benzohydrazide
-
Dissolve 3-chloro-2-hydrazinopyridine (1 equivalent) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution, followed by the dropwise addition of benzoyl chloride (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N'-(3-chloropyridin-2-yl)benzohydrazide, which can be used in the next step without further purification or recrystallized if necessary.
Rationale: The more nucleophilic terminal nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of benzoyl chloride to form the stable acylhydrazide intermediate. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Step 3: Dehydrative Cyclization to 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine
-
Add phosphorus oxychloride (POCl₃) to the crude N'-(3-chloropyridin-2-yl)benzohydrazide from the previous step.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine as a white solid.
Rationale: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization of the acylhydrazide. The pyridine nitrogen attacks the carbonyl carbon, followed by elimination of water to form the fused triazole ring.
Chemical Reactivity
The reactivity of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is dictated by the electronic properties of the fused heterocyclic system and the nature of its substituents.
Electrophilic Aromatic Substitution
The[1][2][3]triazolo[4,3-a]pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.[13] If forced under harsh conditions, substitution is predicted to occur on the pyridine ring, likely at the C-5 or C-7 positions, which are analogous to the 3- and 5-positions of pyridine.[13] The phenyl ring at the 3-position can undergo electrophilic substitution under standard conditions, with the directing effects determined by any substituents on the phenyl ring itself.
Nucleophilic Aromatic Substitution
The 8-chloro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAᵣ).[14] This is due to the electron-withdrawing effect of the fused triazole ring and the pyridine nitrogen, which stabilize the Meisenheimer-like intermediate formed during the reaction.[14] A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion, providing a versatile handle for further functionalization of the scaffold.[15][16]
Conclusion
8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is a versatile heterocyclic compound with significant potential in drug discovery and development. This guide has provided a detailed overview of its chemical and physical properties, a robust synthetic protocol, and an analysis of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers working with this important scaffold, facilitating its synthesis, characterization, and further derivatization in the pursuit of novel therapeutic agents.
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